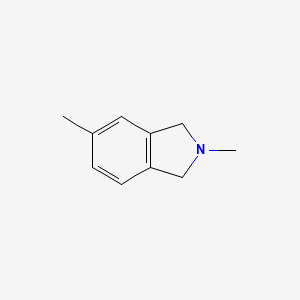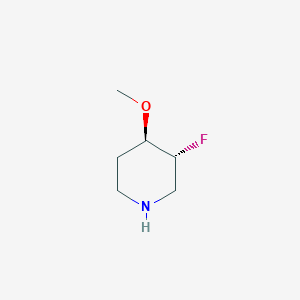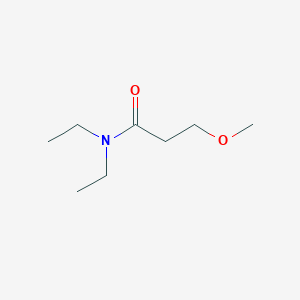
2,5-Dimethylisoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylisoindoline is a heterocyclic organic compound that belongs to the isoindoline family Isoindolines are known for their significant biological and chemical properties, making them valuable in various fields of research and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylisoindoline typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 2,5-dimethylbenzylamine with phthalic anhydride, followed by reduction. This process can be carried out under solventless conditions, making it environmentally friendly .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethylisoindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can yield different substituted isoindolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include various substituted isoindolines and isoindoline-1,3-dione derivatives, which have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylisoindoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,5-Dimethylisoindoline involves its interaction with specific molecular targets. For instance, it can modulate the activity of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Isoindoline: The parent compound, lacking the methyl groups at the 2 and 5 positions.
Isoindoline-1,3-dione: An oxidized derivative with significant biological activity.
Substituted Isoindolines: Various derivatives with different substituents at the nitrogen or carbon atoms
Uniqueness: This structural modification can lead to different chemical and biological properties compared to its unsubstituted counterparts .
Eigenschaften
Molekularformel |
C10H13N |
|---|---|
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
2,5-dimethyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C10H13N/c1-8-3-4-9-6-11(2)7-10(9)5-8/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
AKXUOORNXYEOBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CN(C2)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)


![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)










